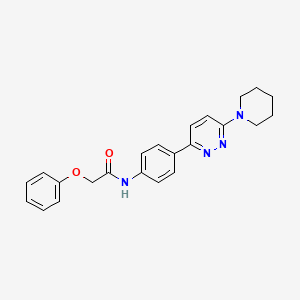

![molecular formula C23H22F3N3O3 B2935567 3-Phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-47-2](/img/structure/B2935567.png)

3-Phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

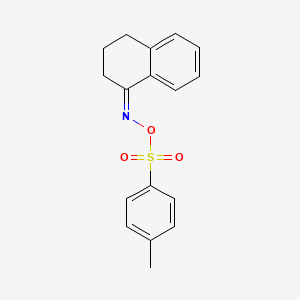

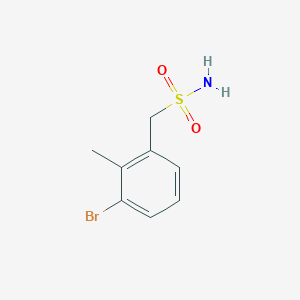

The compound “3-Phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a spirocyclic structure and several functional groups including a trifluoromethyl group and a benzoyl group . These groups can have significant effects on the compound’s chemical properties and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and functional groups. The trifluoromethyl group in this compound is quite electronegative, which could affect the compound’s polarity, solubility, and reactivity .科学的研究の応用

Synthesis and Crystal Structures

The synthesis and crystal structure analysis of oxaspirocyclic compounds, which are closely related to the chemical structure of interest, reveal intricate details about their molecular configurations. For example, the synthesis of new oxaspirocyclic compounds, including their structural determination via single crystal X-ray crystallography, showcases the complexity and the precise geometrical arrangement of atoms within these molecules (Jiang & Zeng, 2016). Such studies are fundamental for understanding the molecular basis of the compound's potential applications and properties.

Supramolecular Interactions

Research into the fluorination of cyclohexane-5-spirohydantoin derivatives, which share a structural resemblance with the compound , focuses on the quantitative assessment of intermolecular interactions. These studies reveal how modifications like fluorination can influence the supramolecular architecture, highlighting the role of specific interactions in forming complex molecular networks (Simić et al., 2021).

Inhibition Properties

The evaluation of inhibition properties for mild steel protection in acidic environments by spirocyclopropane derivatives demonstrates the chemical versatility of compounds structurally related to "3-Phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione". Such research indicates potential applications beyond biological systems, extending into materials science and corrosion inhibition (Chafiq et al., 2020).

Antimicrobial and Detoxification Applications

The development of N-halamine-coated cotton for antimicrobial and detoxification applications showcases the potential of using spirocyclic compounds for environmental and health-related applications. This research points towards innovative ways to harness the chemical properties of spirocyclic derivatives for practical applications, such as creating antimicrobial surfaces and materials capable of detoxifying harmful agents (Ren et al., 2009).

作用機序

Target of Action

The primary targets of 3-Phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4Similar compounds have been studied for their anticonvulsant activity . Therefore, it’s possible that this compound may also target neuronal ion channels or receptors involved in seizure activity.

Mode of Action

Compounds with similar structures have shown protective effects on seizures in maximal electroshock seizure (mes) tests . This suggests that the compound may interact with its targets to modulate neuronal activity and prevent excessive neuronal discharge, a characteristic feature of seizures.

Result of Action

Based on the potential anticonvulsant activity of similar compounds , it can be inferred that this compound may help in reducing the frequency and severity of seizures.

特性

IUPAC Name |

3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O3/c24-23(25,26)18-8-6-17(7-9-18)19(30)28-14-11-22(12-15-28)20(31)29(21(32)27-22)13-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLINLGLHJXSAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

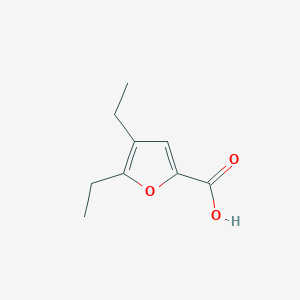

![Methyl 2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2935488.png)

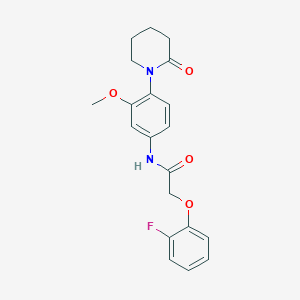

![3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2935496.png)

![6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2935501.png)

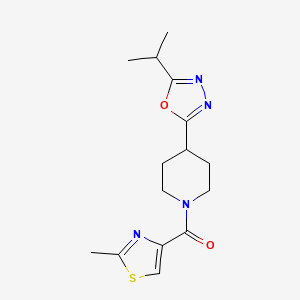

![N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2935505.png)

![4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile](/img/structure/B2935506.png)